molecular formula C12H17NO4 B13206062 Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B13206062
M. Wt: 239.27 g/mol
InChI Key: JDWXRLYSDAWLOQ-UHFFFAOYSA-N
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Description

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a specialized organic compound characterized by a benzyl ester backbone, an aminooxy (-ONH₂) group at the 2-position, a methoxy (-OCH₃) substituent at the 3-position, and a methyl branch at the 2-position. The aminooxy group confers unique reactivity, enabling applications in oxime ligation, prodrug synthesis, and polymer chemistry .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C12H17NO4/c1-12(17-13,9-15-2)11(14)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

JDWXRLYSDAWLOQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C(=O)OCC1=CC=CC=C1)ON

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis often begins with commercially available or easily prepared precursors such as:

  • 3-methoxy-2-methylpropanoic acid or its derivatives.
  • Benzyl alcohol or benzyl halides for esterification.
  • Aminooxy reagents or protected hydroxylamine derivatives for aminooxy group installation.

Esterification to Form Benzyl Ester

  • Method: The carboxylic acid is reacted with benzyl alcohol under acidic catalysis (e.g., using dicyclohexylcarbodiimide (DCC) or acid catalysts) to form the benzyl ester.
  • Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere to prevent oxidation.
  • Purification: Typically by extraction and recrystallization or chromatography.

Introduction of the Aminooxy Group

  • Method: The aminooxy group can be introduced via nucleophilic substitution or oximation reactions.
  • A common approach involves converting the 2-position functional group (e.g., a halide or carbonyl) into an oxime, followed by reduction or direct substitution with hydroxylamine derivatives.
  • Reagents: Hydroxylamine hydrochloride or O-protected hydroxylamines.
  • Conditions: Controlled pH (neutral to slightly basic), moderate temperatures.

Methoxy Group Installation

  • The methoxy group at the 3-position is generally introduced early in the synthesis or preserved from the starting material.
  • If introduced later, methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) is common.

Purification and Isolation

  • Crystallization or chromatographic techniques (e.g., silica gel chromatography) are employed.
  • High-performance liquid chromatography (HPLC) is used to assess purity and enantiomeric excess if applicable.

Example Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Esterification 3-methoxy-2-methylpropanoic acid + benzyl alcohol, DCC, DMAP, CH2Cl2, RT Benzyl 3-methoxy-2-methylpropanoate
2 Halogenation NBS (N-bromosuccinimide), CCl4, light Benzyl 2-bromo-3-methoxy-2-methylpropanoate
3 Aminooxy substitution Hydroxylamine hydrochloride, base, MeOH This compound
4 Purification Column chromatography, recrystallization Pure target compound

Research and Patent Insights

  • Patents related to structurally similar compounds, such as benzyl 2-aminooxy-3-methoxypropanoate derivatives, describe processes involving halogenated intermediates and nucleophilic substitution with hydroxylamine derivatives as key steps.
  • These methods emphasize mild reaction conditions to preserve sensitive functional groups and stereochemistry.
  • Purification techniques often involve solvent mixtures including alcohols, polar aprotic solvents, or ketones to maximize yield and purity.
  • The use of chiral resolution or asymmetric synthesis is noted for obtaining enantiomerically pure products when required.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Direct esterification Simple, high yield Requires careful control to avoid side reactions
Halogenation + substitution Enables selective aminooxy group installation Use of halogenated intermediates can be hazardous
Oximation and reduction Mild conditions, good functional group tolerance Multi-step, may require protecting groups
Use of protected hydroxylamines Improved selectivity and stability Additional deprotection steps needed

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₁₃H₁₇NO₄ (inferred) 263.28 Not available Aminooxy, methoxy, benzyl ester
Benzyl 2-hydroxy-2-methylpropanoate C₁₁H₁₄O₃ 194.23 31600-43-8 Hydroxy, benzyl ester
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₂H₁₂N₂O₄ 248.24 138750-46-6 Benzyloxycarbonyl (Cbz), cyano, carboxylic acid
2-Benzamido-3-methoxy-3-phenylpropanoic acid C₁₇H₁₇NO₄ 311.33 101878-17-5 Benzamido, methoxy, phenyl
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate C₁₁H₁₄FNO₃ 227.23 1213322-08-7 Amino, methoxy, fluoro, methyl ester
Key Observations:
  • Aminooxy vs. Hydroxy/Carbamate: The aminooxy group in the target compound distinguishes it from analogs like benzyl 2-hydroxy-2-methylpropanoate (hydroxy group) or 2-{[(benzyloxy)carbonyl]amino}-3-cyanopropanoic acid (carbamate). Aminooxy groups enable nucleophilic reactions with carbonyls (e.g., ketones, aldehydes) to form oximes, unlike hydroxy or carbamate groups, which are less reactive in such contexts .
  • Steric and Electronic Effects : The 3-methoxy and 2-methyl substituents enhance steric hindrance compared to simpler benzyl esters (e.g., ). This may reduce reactivity in ester hydrolysis but improve stability in acidic conditions .
  • Chirality: Compounds like methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate () highlight the importance of stereochemistry in biological activity, a factor that may also apply to the target compound if chiral centers are present .

Biological Activity

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate (commonly referred to as BAMMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BAMMP is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₅NO₄
  • CAS Number : 137704033
  • IUPAC Name : this compound

The compound features an aminooxy group which is known to enhance biological activity by facilitating interactions with various biological targets.

The biological activity of BAMMP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • BAMMP has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and apoptosis in cancer cells.
  • Antioxidant Properties :
    • The presence of methoxy groups in its structure contributes to its antioxidant capabilities, which can protect cells from oxidative stress and related damage.
  • Modulation of Signaling Pathways :
    • Research indicates that BAMMP may interfere with critical signaling pathways such as the Wnt/β-catenin pathway, which is implicated in oncogenesis and cell proliferation .

Anticancer Activity

BAMMP has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have reported:

  • Cell Line Sensitivity : BAMMP exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent antiproliferative effects .
Cell LineIC50 Value (µM)
MCF-71.2
HCT1163.7
HEK 2935.3

Antioxidative Activity

The compound also demonstrates significant antioxidative properties:

  • Testing Methods : Various spectroscopic methods have confirmed its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of BAMMP:

  • Study on Antiproliferative Effects :
    • A recent study evaluated BAMMP's effects on multiple cancer cell lines, demonstrating that it significantly inhibits cell growth through apoptosis induction .
  • Mechanistic Insights :
    • Investigations into the mechanisms revealed that BAMMP disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
  • Potential Therapeutic Applications :
    • Given its dual role as an anticancer and antioxidative agent, BAMMP is being explored for therapeutic applications in treating various cancers and conditions associated with oxidative stress .

Q & A

Q. What in vitro models are appropriate for evaluating the compound’s potential as a protease inhibitor or prodrug candidate?

  • Answer : Use fluorogenic enzyme assays (e.g., trypsin or thrombin inhibition) and cell permeability studies (Caco-2 monolayers). Pharmacokinetic profiling in hepatocytes assesses metabolic stability and prodrug activation .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s stability under acidic conditions.

  • Resolution : Replicate studies using standardized buffers (pH 1–6) and analyze degradation products via LC-MS. Compare results with literature to identify critical degradation pathways (e.g., hydrolysis of the benzyl ester vs. aminooxy cleavage) .

Methodological Best Practices

  • Synthesis Scaling : For gram-scale synthesis, optimize solvent volume (5–10 mL/g substrate) and control exothermy via dropwise addition of reagents .
  • Analytical Validation : Cross-validate NMR and LC-MS data with synthetic intermediates to confirm structural integrity .

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